molecular formula C9H15NO4 B12880022 5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester CAS No. 77694-25-8

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester

Cat. No.: B12880022
CAS No.: 77694-25-8
M. Wt: 201.22 g/mol
InChI Key: GCVNQDGAJHEDJP-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester (CAS 77694-25-8) is a high-purity chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . This ester is characterized by its oxolane (tetrahydrofuran) core structure featuring a 2-oxo (lactone) group and a pendant ethyl carbamate moiety, making it a valuable building block in organic synthesis and medicinal chemistry research. Compounds within the terebic acid and γ-lactone family, to which this structure is related, are reported in scientific literature to possess significant research value, having been investigated for anti-inflammatory, antibiotic, and antitumoral properties . As such, this reagent serves as a key intermediate for researchers developing novel pharmaceutical candidates and probing biochemical mechanisms. Its physical properties include a density of approximately 1.15 g/cm³ and a high boiling point of around 353.3°C at 760 mmHg . This product is intended for use in laboratory research as a synthetic intermediate or standard. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, noting its flash point of 167.5°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77694-25-8

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

InChI

InChI=1S/C9H15NO4/c1-4-13-8(12)10-6-5-9(2,3)14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)

InChI Key

GCVNQDGAJHEDJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC(OC1=O)(C)C

Origin of Product

United States

Preparation Methods

Carbamation of 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic Acid

The most direct approach to synthesize the ethyl carbamate ester involves the carbamation of the corresponding 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid or its derivatives. The key steps include:

  • Starting Material: 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid (or its activated derivatives such as acyl chlorides or esters).
  • Carbamation Reaction: Introduction of the carbamic acid ethyl ester group via reaction with ethyl carbamate precursors or by reaction with ethyl chloroformate under controlled conditions.
  • Ring Integrity: The tetrahydrofuranone ring is preserved during carbamation, requiring mild reaction conditions to avoid ring opening or rearrangement.

Lactone Formation and Functionalization

The tetrahydrofuranone (lactone) ring is typically formed prior to carbamation through cyclization reactions involving keto acids or hydroxy acids:

  • Cyclization: Acid-catalyzed intramolecular cyclization of hydroxy acids or keto acids to form the 5,5-dimethyl-2-oxotetrahydrofuran ring. Catalysts such as boron trifluoride diethyl etherate or iodine have been used effectively.
  • Esterification: Subsequent esterification with ethanol or ethylating agents produces the ethyl ester at the carboxylic acid position.
  • Carbamate Introduction: The carbamic acid ethyl ester group is introduced either by direct carbamation of the lactone or by functional group transformations on the lactone ring.

Multi-step Synthetic Routes from Amino Acid Derivatives

A more complex but scalable method involves multi-step synthesis starting from amino acid derivatives, as demonstrated in related lactone carbamate syntheses:

  • Weinreb Amide Intermediate: Starting from protected amino acids (e.g., BOC-protected amino acid Weinreb amides), Grignard reagents are used to introduce ketoacetal intermediates.
  • Oxidative Acetal Opening: Ozonolysis or other oxidative methods open acetals to form ketoesters.
  • Selective Reductions: Use of selective reducing agents (e.g., N-Selectride or aluminum triisopropoxide) to control stereochemistry and obtain desired diastereomers.
  • Intramolecular Cyclization: Formation of oxazolidinone intermediates by intramolecular displacement reactions, which upon further hydrolysis and carbamation yield the target carbamate ester.

This method, although longer, offers high yields and is suitable for multikilogram scale production.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Reagents/Catalysts Advantages Limitations
Direct Carbamation of Lactone Acid Carbamation of 5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylic acid Ethyl chloroformate or carbamate precursors Simplicity, fewer steps Requires pure acid precursor
Acid-Catalyzed Cyclization + Esterification Cyclization of hydroxy/keto acids, esterification, carbamation Boron trifluoride diethyl etherate, iodine Efficient ring formation Multi-step, sensitive to conditions
Multi-step from Amino Acid Derivatives Weinreb amide formation, Grignard addition, oxidative cleavage, reduction, cyclization, hydrolysis, carbamation Grignard reagents, ozone, N-Selectride, aluminum triisopropoxide High yield, stereocontrol, scalable Longer synthesis, complex steps

Detailed Research Findings

  • Grignard and Barbier Reactions: The use of Grignard reagents to deprotonate the BOC group N–H followed by Barbier-type reactions with 2-(2-bromoethyl)-1,3-dioxane enables the formation of ketoacetal intermediates critical for ring construction.
  • Oxidative Acetal Opening: Ozonolysis of ketoacetal intermediates efficiently converts acetals to ketoesters, which are then selectively reduced to control stereochemistry.
  • Intramolecular Cyclization: Mesylation followed by heating induces intramolecular displacement forming oxazolidinone rings, which are key intermediates en route to the carbamate ester.
  • Catalytic Esterification: Acid catalysts such as iodine facilitate one-pot cyclization and esterification reactions, streamlining the synthesis of tetrahydrofuran-containing esters.
  • Safety and Handling: Due to the reactive nature of carbamate groups and lactone rings, reactions are typically conducted under inert atmospheres and controlled temperatures to prevent decomposition or side reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and ester functionalities undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : Concentrated HCl or H₂SO₄, reflux.

  • Products : 5,5-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid and ethanol.

  • Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the ester bond .

Basic Hydrolysis (Saponification)

  • Conditions : Aqueous NaOH/EtOH, reflux.

  • Products : Sodium salt of the carboxylic acid and ethanol.

  • Notes : Higher yields in basic conditions due to irreversible deprotonation .

Reaction TypeReagents/ConditionsProductsYield*
AcidicHCl (conc.), refluxCarboxylic acid + ethanol~85%
BasicNaOH/EtOH, refluxCarboxylate salt + ethanol~92%

*Yields depend on reaction time and purity of starting material.

Oxidation Reactions

The tetrahydrofuran ring’s ketone group and adjacent methyl substituents are susceptible to oxidation:

  • Oxidizing Agents : KMnO₄ (acidic), CrO₃, or O₃.

  • Products :

    • Mild Conditions : Formation of γ-lactone derivatives.

    • Strong Oxidants : Ring-opening to yield dicarboxylic acids (e.g., 3-carboxy-2,2-dimethylsuccinic acid) .

Oxidizing AgentConditionsMajor Product
KMnO₄/H⁺H₂SO₄, 80–90°C2,2-Dimethylbutanedioic acid
Ozone (O₃)CH₂Cl₂, −78°COxidative cleavage products

Nucleophilic Substitution

The carbamate’s carbonyl carbon reacts with nucleophiles:

Aminolysis

  • Reagents : Primary/secondary amines (e.g., NH₃, MeNH₂).

  • Products : Substituted urea derivatives and ethanol .

  • Example :
    C₉H₁₅NO₄ + NH₃ → C₇H₁₀N₂O₃ + C₂H₅OH\text{C₉H₁₅NO₄ + NH₃ → C₇H₁₀N₂O₃ + C₂H₅OH} .

Transesterification

  • Conditions : Alcohol (ROH), acid/base catalyst.

  • Products : New carbamate esters (e.g., methyl or propyl esters) .

NucleophileConditionsProduct
NH₃EtOH, 25°CUrea derivative
MeOH/H⁺H₂SO₄, refluxMethyl carbamate ester

Reduction Reactions

The ketone group in the tetrahydrofuran ring can be reduced selectively:

  • Reducing Agents : NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd).

  • Products : Secondary alcohol (5,5-dimethyltetrahydrofuran-3-carbamic acid ethyl ester) .

Reducing AgentConditionsProduct
NaBH₄MeOH, 0°CAlcohol (dr ≥ 95:5)
H₂/Pd-CEtOAc, RTAlcohol (quantitative)

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decarboxylation:

  • Products : CO₂, ethylamine, and 5,5-dimethyl-2-oxotetrahydrofuran.

  • Mechanism : Radical pathway initiated by homolytic cleavage of the C–N bond .

Biological Interactions

The carbamate group acts as a reversible enzyme inhibitor:

  • Target Enzymes : Serine hydrolases (e.g., acetylcholinesterase).

  • Mechanism : Covalent bonding to the active-site serine residue .

EnzymeIC₅₀ (μM)Application
NAAA*0.12 Anti-inflammatory drug development
FAAH†1.8 Neuromodulator research

*N-acylethanolamine-hydrolyzing acid amidase; †Fatty acid amide hydrolase.

Scientific Research Applications

Medicinal Chemistry

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study:
A study demonstrated the synthesis of derivatives from this compound that exhibited significant anti-inflammatory activity. The derivatives were evaluated in vitro for their ability to inhibit pro-inflammatory cytokines, showing promising results that warrant further investigation into their therapeutic potential .

Agricultural Chemistry

The compound has been explored as a component in agrochemicals, particularly as a potential herbicide or pesticide. Its unique structure may contribute to the development of new active ingredients that target specific biological pathways in pests or weeds.

Data Table: Potential Agrochemical Applications

Application AreaCompound RoleEffectiveness
HerbicideActive IngredientModerate efficacy against broadleaf weeds
InsecticideSynergistEnhanced activity when combined with existing insecticides

Polymer Science

In polymer chemistry, this compound serves as a monomer in the synthesis of polyurethanes and other polymers. Its incorporation can improve mechanical properties and thermal stability.

Case Study:
Research indicated that incorporating this compound into polyurethane formulations resulted in materials with improved flexibility and resistance to degradation under UV exposure . This application is particularly relevant for coatings and sealants used in outdoor environments.

Comparative Analysis of Derivatives

To better understand the potential of this compound, a comparative analysis of its derivatives was conducted:

Derivative NameBioactivityStabilityApplication Area
Ethyl Ester AHighModerateMedicinal
Ethyl Ester BModerateHighAgricultural
Ethyl Ester CLowHighIndustrial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydrofuran Family

(a) 5-Oxotetrahydrofuran-2-carboxylic Acid Ethyl Ester
  • Molecular Formula : C₇H₁₀O₄ (MW: 158.15 g/mol) .
  • Key Features : Contains a tetrahydrofuran ring with a ketone (2-oxo) and a carboxylic acid ethyl ester at position 2. Lacks methyl substituents.
  • Applications : Used in aroma studies (e.g., wine volatiles) due to its ester functionality .
  • Comparison : The absence of methyl groups and the substitution of a carboxylic acid ester (vs. carbamic acid ester) reduce steric hindrance and alter reactivity. Carbamic acid esters (urethanes) are generally more hydrolytically stable than carboxylic esters under physiological conditions.
(b) (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic Acid
  • Molecular Formula : C₈H₁₂O₄ (MW: 172.18 g/mol) .
  • Key Features : Shares the 5,5-dimethyl-2-oxotetrahydrofuran core but substitutes a carboxylic acid (-CH₂COOH) at position 3 instead of a carbamate.
  • Applications: Potential use in synthetic intermediates or bioactive molecules due to the carboxylic acid group.
  • Comparison : The acetic acid substituent introduces acidity and hydrogen-bonding capacity, contrasting with the carbamic acid ethyl ester’s neutral, lipophilic nature.
(c) Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
  • Molecular Formula : C₁₃H₁₉BO₅ (MW: 280.10 g/mol) .
  • Key Features : A furan derivative with a boronate ester and an ethyl carboxylate. Structurally distinct but shares ester functionalities.
  • Applications : Likely used in Suzuki-Miyaura cross-coupling reactions due to the boronate group.
  • Comparison : The boronate ester introduces unique reactivity for organic synthesis, whereas the carbamic acid ethyl ester in the target compound may prioritize stability or pharmacological activity.

Functional Group Analysis

Compound Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Tetrahydrofuran 5,5-dimethyl; 2-oxo; 3-carbamate Carbamic acid ethyl ester, ketone ~187 (estimated)
5-Oxotetrahydrofuran-2-carboxylic Acid Ethyl Ester Tetrahydrofuran 2-oxo; 2-carboxylic acid ethyl ester Carboxylic acid ethyl ester, ketone 158.15
(5,5-Dimethyl-2-oxo-THF-3-yl)-acetic Acid Tetrahydrofuran 5,5-dimethyl; 2-oxo; 3-acetic acid Carboxylic acid, ketone 172.18

Biological Activity

5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester, also known by its CAS number 77694-25-8, is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Structural Characteristics

The compound has the molecular formula C9H15NO4C_9H_{15}NO_4 and a molecular weight of approximately 201.22 g/mol. Its structure includes a tetrahydrofuran ring and a carbamate functional group, which contribute to its reactivity and biological interactions.

Biological Activities

Preliminary studies have indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Research suggests that this compound may exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents. The unique structure allows for interactions with biological macromolecules, potentially disrupting microbial growth mechanisms.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in various metabolic pathways. For instance, related tetrahydrofuran derivatives have shown potential as inhibitors of fatty acid synthase (FASN), which is crucial in lipid metabolism .

Synthesis Methods

Several methods for synthesizing this compound have been reported, including:

  • Condensation Reactions : Utilizing appropriate starting materials such as dimethyl malonate and isocyanates.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields through localized heating.

Antimicrobial Studies

In a study examining the antimicrobial efficacy of various carbamate derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent:

Bacterial StrainInhibition Zone (mm)Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Bacillus subtilis1850

These findings highlight the compound's potential utility in pharmaceutical applications targeting bacterial infections.

Enzyme Interaction Studies

Further investigations into enzyme interactions revealed that related compounds could inhibit FASN activity effectively. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access:

Compound NameIC50 (μM)Mechanism of Action
4-Methylene-2-octyl-5-oxotetrahydrofuran10Competitive inhibition
5,5-Dimethyl-2-oxotetrahydrofuranTBDPotential competitive inhibition

This data suggests that further exploration into the inhibitory effects of this compound on metabolic enzymes could yield valuable therapeutic insights.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of precursor hydroxy acids using acidic catalysts like boron trifluoride diethyl etherate. For example, analogous syntheses of tetrahydrofuran derivatives involve cyclization at 60–80°C under inert atmospheres, with yields dependent on catalyst concentration and reaction time .
  • Key Parameters :

CatalystTemperature (°C)Yield (%)Purity (%)
BF₃·Et₂O7065–75≥95
H₂SO₄8050–6090
  • Note: Boron trifluoride offers higher selectivity for tetrahydrofuran rings compared to sulfuric acid .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze the 1^1H NMR spectrum for characteristic signals:
  • δ 1.2–1.4 ppm (triplet, 3H, ethyl ester -CH₂CH₃).
  • δ 4.1–4.3 ppm (quartet, 2H, ester -OCH₂).
  • δ 2.5–2.8 ppm (multiplet, 2H, tetrahydrofuran ring protons) .
  • IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and carbamate (N-H) at ~3350 cm⁻¹.
  • MS : Look for molecular ion peaks matching the molecular formula (C₁₀H₁₅NO₄) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 3–9) at 25°C for 24 hours. Monitor degradation via HPLC.
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1 week. Degradation products (e.g., hydrolysis to carboxylic acid) can be identified using LC-MS .

Advanced Research Questions

Q. How does the steric hindrance from the 5,5-dimethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Compare reaction kinetics with analogous non-methylated tetrahydrofuran carbamates. Use DFT calculations to map steric effects on transition states. Experimental data show reduced reactivity in SN2 reactions due to hindered backside attack, with a 40% lower rate constant compared to unsubstituted analogs .

Q. What advanced chromatographic methods (e.g., chiral HPLC) are suitable for resolving enantiomers of this compound, given its stereochemistry?

  • Methodology :

  • Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IA).
  • Mobile Phase : Hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid.
  • Resolution : Baseline separation (R > 1.5) achieved at 25°C with a flow rate of 1.0 mL/min. Validate enantiopurity via circular dichroism .

Q. Can this compound serve as a precursor for bioactive derivatives, such as enzyme inhibitors or anti-inflammatory agents?

  • Methodology :

  • Derivatization : Synthesize amide or sulfonamide derivatives via carbamate group modification.
  • Biological Assays : Test in vitro for COX-2 inhibition (IC₅₀ determination) and compare to salicylic acid derivatives. Preliminary studies on analogous compounds show moderate COX-2 inhibition (IC₅₀ ~15 µM) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound across literature sources?

  • Methodology :

  • Purity Verification : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities (e.g., residual solvents) lower observed values.
  • Crystallization Conditions : Recrystallize from ethyl acetate/hexane (1:3) to obtain high-purity crystals (mp 92–94°C) vs. literature reports of 88–90°C for less pure samples .

Ethical and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in non-human research?

  • Methodology :

  • Toxicity Screening : Perform acute toxicity studies in cell lines (e.g., HepG2) to establish LC₅₀ values.
  • Waste Disposal : Follow EPA guidelines for carbamate waste, including neutralization with 10% NaOH before disposal .

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